BenchChemオンラインストアへようこそ!

SKI2496

GnRH Antagonist In Vivo Efficacy Endometriosis Research

SKI2496 is a differentiated, orally bioavailable uracil-based GnRH receptor antagonist with documented superior in vivo gonadotropic suppression versus Elagolix. Its unique selectivity profile—high human receptor potency with minimal rodent cross-reactivity—makes it an indispensable reference standard for next-generation GnRH antagonist research. Choose SKI2496 to benchmark novel compounds against a high-performance control and eliminate confounding species effects in translational models.

Molecular Formula C35H36F7N5O5
Molecular Weight 739.6918
CAS No. 1308378-95-1
Cat. No. B610864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI2496
CAS1308378-95-1
SynonymsSKI2496;  SKI-2496;  SKI 2496.
Molecular FormulaC35H36F7N5O5
Molecular Weight739.6918
Structural Identifiers
SMILESO=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O
InChIInChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1
InChIKeyJLKXURLUTOXXPN-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKI2496 as an Orally Active GnRH Receptor Antagonist (CAS 1308378-95-1)


SKI2496 (CAS 1308378-95-1) is a small-molecule, uracil-based antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor [1]. It was selected from a compound library for its favorable in vitro potency and CYP inhibition profile for further in vivo development [1]. The compound is characterized by its oral bioavailability and its ability to potently block GnRH-mediated signaling pathways, including calcium flux and ERK1/2 phosphorylation, leading to the suppression of serum luteinizing hormone (LH) concentrations [1][2].

Key Reasons Substituting SKI2496 with Other GnRH Antagonists is Scientifically Unjustified


Generic substitution among GnRH receptor antagonists is not supported by the data. SKI2496 exhibits a unique pharmacological profile that distinguishes it from closely related compounds. A direct, head-to-head study demonstrated that SKI2496 possesses superior gonadotropic suppression activity in vivo compared to Elagolix, a clinically advanced compound [1]. Furthermore, SKI2496 displays a high degree of selectivity for the human receptor over those of common preclinical species (monkey and rat), a property not uniformly shared across its class, which directly impacts the translatability and interpretation of in vivo research models [1]. These specific, quantifiable differences mean that selecting another antagonist will not yield the same experimental outcome or potency profile.

Quantitative Differentiation of SKI2496 for Scientific Procurement


Superior In Vivo Gonadotropic Suppression Activity vs. Elagolix

In a direct head-to-head in vivo study, SKI2496 demonstrated superior gonadotropic suppression activity compared to Elagolix, a leading clinical GnRH antagonist [1]. This is a key differentiator, as it indicates a more profound and potentially longer-lasting suppression of the hypothalamic-pituitary-gonadal (HPG) axis. The superiority was a primary factor in its selection for advanced studies [1].

GnRH Antagonist In Vivo Efficacy Endometriosis Research

Quantified Species Selectivity Profile: Human vs. Preclinical Models

SKI2496 exhibits a highly selective antagonistic activity for the human GnRH receptor (hGnRHR) over the receptors from common preclinical toxicology species. The IC50 for the human receptor is 0.25 nM, while it is 53-fold less potent on monkey GnRHR (IC50 = 13.2 nM) and over 1,100-fold less potent on rat GnRHR (IC50 = 279.2 nM) [1]. This profile is distinct from compounds like Relugolix, which has nearly identical potency on human (IC50 = 0.33 nM) and monkey (IC50 = 0.32 nM) receptors .

Species Selectivity hGnRHR Translational Pharmacology

Downstream Signaling Inhibition: Blockade of Ca2+ Flux and ERK1/2 Phosphorylation

Beyond receptor binding, SKI2496 effectively inhibits the downstream functional consequences of GnRH receptor activation. It blocks GnRH-induced calcium flux with an IC50 of 0.76 nM and inhibits ERK1/2 phosphorylation with an IC50 of 2.6 nM . While many GnRH antagonists can block calcium flux, the quantitative data for these specific functional pathways provide a more comprehensive picture of its cellular mechanism and confirm its high potency in a functional context.

Signal Transduction Calcium Flux ERK Phosphorylation

Optimal Scientific and Preclinical Application Scenarios for SKI2496


Benchmarking New GnRH Antagonists in In Vivo Efficacy Models

Given its documented superior gonadotropic suppression activity compared to Elagolix [1], SKI2496 is an ideal reference standard or positive control for evaluating the efficacy of novel, next-generation GnRH receptor antagonists. Its use ensures that new compounds are benchmarked against a high-performance standard, providing a more rigorous assessment of their potential.

Investigating Human-Specific GnRH Receptor Pharmacology

Researchers studying the nuances of human GnRH receptor signaling and antagonism should utilize SKI2496 due to its unique and well-quantified species selectivity profile [2]. Its high potency at the human receptor, combined with its significantly lower activity in rodent models [2], makes it a precise tool for dissecting human-specific mechanisms in vitro without confounding off-target species effects in follow-up in vivo work.

Mechanistic Studies of GnRH-Mediated Cell Signaling

The detailed characterization of SKI2496's functional effects makes it a valuable tool for dissecting GnRH signaling pathways. With established IC50 values for blocking both calcium flux (0.76 nM) and ERK1/2 phosphorylation (2.6 nM) , it can be used as a defined chemical probe to investigate the differential contributions of these pathways to cellular outcomes in various GnRH-responsive cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI2496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.